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Compound of Interest

Compound Name: 3-lodopyridine-4-carbonitrile

Cat. No.: B089190

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-lodopyridine-4-carbonitrile, also known as 3-iodoisonicotinonitrile, is a halogenated
pyridine derivative that serves as a versatile building block in organic synthesis. Its structure,
featuring both an iodine atom and a nitrile group on the pyridine ring, allows for a variety of
chemical transformations, making it a valuable intermediate in the synthesis of complex organic
molecules, particularly in the fields of medicinal chemistry and materials science. The CAS
number for this compound is 10386-28-4.[1] This guide provides a comprehensive overview of
its properties, synthesis, and key reactions.

Physicochemical Properties

While extensive experimental data for 3-lodopyridine-4-carbonitrile is not widely published,
data from suppliers and predictions based on its structure provide key insights into its physical
and chemical characteristics.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b089190?utm_src=pdf-interest
https://www.benchchem.com/product/b089190?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB7839366.htm
https://www.benchchem.com/product/b089190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 10386-28-4 [1][2113]14]
Molecular Formula CeHsIN2 [2][5]
Molecular Weight 230.01 g/mol [4]

Cream to pale yellow or pale
Appearance (2]
brown crystals or powder

Purity (typical) >97.5% (GC) [2]

Predicted XlogP 1.2 [5]

Monoisotopic Mass 229.9341 Da [5]
Synthesis

A definitive, peer-reviewed synthesis protocol for 3-lodopyridine-4-carbonitrile is not readily
available in the literature. However, a plausible synthetic route can be devised based on
established methods for the iodination of pyridine rings, particularly those activated by an
electron-withdrawing group like a nitrile. One such general approach involves the ortho-
iodination of a pyridine precursor.

Hypothetical Synthesis Workflow

Hypothetical Synthesis of 3-lodopyridine-4-carbonitrile

Directed ortho-metalation _ | 1. LDA or other strong base Iodination _
= 2. lodine (I2) =

4-Cyanopyridine 3-lodopyridine-4-carbonitrile

Click to download full resolution via product page

Caption: A potential synthetic route to 3-lodopyridine-4-carbonitrile.

Experimental Protocol (Hypothetical)
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This protocol is adapted from general procedures for the ortho-iodination of substituted
pyridines.

Materials:

4-Cyanopyridine

e Lithium diisopropylamide (LDA) or a similar non-nucleophilic strong base
e lodine (I2)

e Anhydrous tetrahydrofuran (THF)

» Diisopropylamine

e n-Butyllithium

o Saturated aqueous sodium thiosulfate (Na2S20s3) solution

» Organic solvent for extraction (e.g., ethyl acetate)

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

o Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or
nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a
dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium. Stir the mixture at
-78 °C for 30 minutes.

o Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of 4-
cyanopyridine in anhydrous THF dropwise. The reaction mixture is typically stirred at this
temperature for 1-2 hours to ensure complete deprotonation at the C3 position.

 lodination: A solution of iodine (I2) in anhydrous THF is then added slowly to the reaction
mixture at -78 °C. The reaction is allowed to proceed at this temperature for several hours
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and then gradually warmed to room temperature.

o Work-up: The reaction is quenched by the addition of a saturated aqueous solution of
sodium thiosulfate to reduce any excess iodine. The aqueous layer is then extracted with an
organic solvent such as ethyl acetate. The combined organic layers are washed with brine,
dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is
removed under reduced pressure.

 Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization to afford pure 3-iodopyridine-4-carbonitrile.

Chemical Reactivity and Applications

The presence of the iodo and cyano groups on the pyridine ring makes 3-lodopyridine-4-
carbonitrile a valuable substrate for various cross-coupling reactions, enabling the introduction
of diverse functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an
organohalide and an organoboron compound. 3-lodopyridine-4-carbonitrile, being an aryl
iodide, is an excellent substrate for this reaction. This allows for the formation of a new carbon-
carbon bond at the 3-position of the pyridine ring, leading to the synthesis of various biaryl and
heteroaryl compounds.

Suzuki-Miyaura Coupling Workflow
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Suzuki-Miyaura Coupling of 3-lodopyridine-4-carbonitrile

3-lodopyridine-4-carbonitrile

Pd Catalyst (e.g., Pd(PPhs)a) C-C bond formation _
Base (e.g., K2COs, Cs2C0s) =

3-(Aryl/Heteroaryl)pyridine-4-carbonitrile

Aryl/Heteroaryl
Boronic Acid or Ester

Click to download full resolution via product page
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

3-lodopyridine-4-carbonitrile

Aryl or heteroaryl boronic acid or boronate ester

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))

Base (e.g., K2COs3, Cs2C0s3, K3sPOa4)

Solvent (e.g., dioxane, toluene, DMF, often with water)
Procedure:

» To areaction vessel, add 3-iodopyridine-4-carbonitrile, the boronic acid or ester (typically
1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

e The vessel is evacuated and backfilled with an inert gas (argon or nitrogen).

e Add the degassed solvent(s).
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e Add the palladium catalyst (typically 1-5 mol%).

e The reaction mixture is heated to the desired temperature (often 80-120 °C) and stirred until
the starting material is consumed, as monitored by TLC or LC-MS.

e Upon completion, the reaction is cooled to room temperature, diluted with water, and
extracted with an organic solvent.

e The combined organic layers are washed, dried, and concentrated. The crude product is
then purified by chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction
between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for forming
carbon-carbon bonds between sp2 and sp hybridized carbon atoms. 3-lodopyridine-4-
carbonitrile can be readily coupled with various terminal alkynes to introduce an alkynyl
moiety at the 3-position.

Sonogashira Coupling Workflow

Sonogashira Coupling of 3-lodopyridine-4-carbonitrile

3-lodopyridine-4-carbonitrile

Pd Catalyst (e.g., Pd(PPhs)a4)
Cu(l) Co-catalyst (e.g., Cul)
Base (e.g., EtsN, piperidine)

C-C bond formation

3-(Alkynyl)pyridine-4-carbonitrile

Terminal Alkyne

Click to download full resolution via product page

Caption: General workflow for the Sonogashira coupling reaction.[6]
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General Experimental Protocol for Sonogashira Coupling:

Materials:

3-lodopyridine-4-carbonitrile

Terminal alkyne

Palladium catalyst (e.g., Pd(PPhs)s, PdCI2(PPhs)2)

Copper(l) iodide (Cul)

Amine base (e.g., triethylamine, piperidine)

Solvent (e.g., THF, DMF)
Procedure:

e To areaction vessel under an inert atmosphere, add 3-iodopyridine-4-carbonitrile, the
palladium catalyst, and copper(l) iodide.

e Add the solvent and the amine base.
e Add the terminal alkyne (typically 1.1-1.5 equivalents).

e The reaction mixture is stirred at room temperature or slightly elevated temperatures until
completion.

e The reaction mixture is then typically filtered to remove the amine salt, and the filtrate is
concentrated.

e The residue is taken up in an organic solvent and washed with water or a mild acid to
remove the remaining amine.

o The organic layer is dried and concentrated, and the product is purified by chromatography
or recrystallization.

Biological Relevance and Potential Applications
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While specific biological studies on 3-lodopyridine-4-carbonitrile are limited, the
cyanopyridine scaffold is a known pharmacophore present in various biologically active
molecules. For instance, various cyanopyridine derivatives have been investigated for their
anticancer properties.[7][8] The ability to functionalize the 3-position of the pyridine ring through
cross-coupling reactions makes 3-lodopyridine-4-carbonitrile a valuable starting material for
the synthesis of libraries of compounds for drug discovery programs, particularly in the
development of kinase inhibitors and other targeted therapies.

Safety Information

As with any chemical reagent, 3-lodopyridine-4-carbonitrile should be handled with
appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment,
including safety glasses, gloves, and a lab coat, should be worn. For detailed safety
information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Hazard Statements (based on GHS classifications for similar compounds):

Harmful if swallowed, in contact with skin, or if inhaled.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Conclusion

3-lodopyridine-4-carbonitrile is a synthetically useful building block with significant potential
in the development of novel compounds for medicinal chemistry and materials science. Its
reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and
Sonogashira couplings allows for the straightforward introduction of a wide range of
substituents, facilitating the exploration of structure-activity relationships in drug discovery and
the synthesis of functional materials. While detailed experimental data for this specific
compound is not abundant in the public domain, the information available for structurally
related molecules provides a solid foundation for its application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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